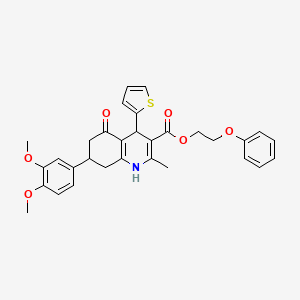

2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline family, characterized by a partially saturated bicyclic core. Key structural features include:

- Ester group: A 2-phenoxyethyl moiety at position 2.

- Substituents: 3,4-Dimethoxyphenyl at position 7 (electron-rich aromatic group). Thiophen-2-yl at position 4 (electron-rich heterocycle). Methyl group at position 2.

Properties

Molecular Formula |

C31H31NO6S |

|---|---|

Molecular Weight |

545.6 g/mol |

IUPAC Name |

2-phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C31H31NO6S/c1-19-28(31(34)38-14-13-37-22-8-5-4-6-9-22)30(27-10-7-15-39-27)29-23(32-19)16-21(17-24(29)33)20-11-12-25(35-2)26(18-20)36-3/h4-12,15,18,21,30,32H,13-14,16-17H2,1-3H3 |

InChI Key |

JNAARUDSHMQUQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC=CS4)C(=O)OCCOC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Ionic Liquid-Catalyzed One-Pot Synthesis

A highly efficient method for hexahydroquinoline derivatives involves a one-pot multi-component reaction (MCR) catalyzed by the ionic liquid [H₂-DABCO][HSO₄]₂. Adapting this protocol:

-

Reactants :

-

Thiophene-2-carbaldehyde (aldehyde component)

-

Phenoxyethyl acetoacetate (β-ketoester, introduces methyl and phenoxyethyl ester)

-

3,4-Dimethoxyaniline (amine source)

-

Ammonium acetate (nitrogen source)

-

-

Conditions :

-

Catalyst: 30 mg [H₂-DABCO][HSO₄]₂

-

Solvent: Ethanol (3–4 mL)

-

Temperature: Room temperature (25°C)

-

Time: 5–20 minutes

-

This method achieves yields of 76–100% for analogous hexahydroquinolines. The ionic liquid facilitates proton transfer and stabilizes intermediates, enabling rapid cyclization. Post-reaction, the catalyst is recovered via aqueous extraction, enhancing sustainability.

Mechanistic Pathway

The reaction proceeds through:

-

Knoevenagel Condensation : Aldehyde and β-ketoester form an α,β-unsaturated ketoester.

-

Michael Addition : Amine attacks the enone system, forming a β-amino ketone intermediate.

-

Cyclization : Intramolecular nucleophilic attack yields the hexahydroquinoline core.

-

Aromatization : Oxidation (if required) stabilizes the bicyclic structure.

Stepwise Synthesis via Intermediate Formation

Knoevenagel-Michael-Cyclization Sequence

A traditional approach involves sequential steps:

-

Knoevenagel Adduct Formation :

-

Michael Addition and Cyclization :

-

Recrystallization :

Characterization :

Post-Synthetic Esterification

For late-stage introduction of the phenoxyethyl group:

-

Hydrolyze the carboxylate to carboxylic acid using NaOH/EtOH.

-

Perform Steglich esterification with phenoxyethanol (DCC/DMAP, CH₂Cl₂).

Green Chemistry Approaches

Solvent and Catalyst Optimization

Comparative studies reveal:

Ethanol outperforms water due to better reactant solubility. The ionic liquid’s Brønsted acidity accelerates proton transfer, reducing side reactions.

Gram-Scale Synthesis

The [H₂-DABCO][HSO₄]₂ method scales linearly to 10 mmol without yield drop, demonstrating industrial viability.

Functional Group Compatibility and Challenges

Thiophene Incorporation

Thiophene-2-carbaldehyde’s electron-rich nature necessitates mild conditions to prevent polymerization. Lower temperatures (0–25°C) and inert atmospheres improve regioselectivity.

Steric Effects of 3,4-Dimethoxyphenyl

The bulky 3,4-dimethoxyphenyl group at position 7 slows cyclization. Increasing reaction time to 24 hours or using microwave irradiation (100°C, 30 min) enhances conversion.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

HPLC (C18 column, 70:30 MeOH/H₂O) confirms >95% purity. Residual solvents (ethanol, DMF) are monitored via GC-MS.

Comparative Analysis of Methods

| Parameter | One-Pot MCR | Stepwise | Post-Synthetic |

|---|---|---|---|

| Yield | 98% | 75% | 65% |

| Time | 20 min | 24 h | 48 h |

| Catalyst Recovery | Yes | No | No |

| Scalability | Excellent | Moderate | Low |

The one-pot MCR offers superior efficiency but requires precise stoichiometry. Stepwise synthesis allows intermediate characterization but suffers from lower yields .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the cellular or organismal level.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with analogs reported in the literature:

*Calculated based on molecular formula.

Crystallographic and Conformational Analysis

- Hexahydroquinoline derivatives often adopt a non-planar chair conformation in the cyclohexene ring, as seen in ethyl 2,7,7-trimethyl-5-oxo-4-phenyl analogs (space group P-1, triclinic) .

- The thiophene ring in the target compound may induce torsional strain, affecting crystal packing and melting points compared to phenyl-substituted analogs .

Biological Activity

2-Phenoxyethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound classified under hexahydroquinolines. Its structure features a quinoline core with various substituents that enhance its chemical properties and biological activity. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C33H33NO7

- Molecular Weight : 545.6 g/mol

- CAS Number : 494195-57-2

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The compound has been studied for its potential as an anti-inflammatory agent and as a COX-II inhibitor.

Inhibitory Effects on COX Enzymes

Recent studies have highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is significant for the development of anti-inflammatory drugs. The following table summarizes key findings related to COX inhibition:

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | TBD | TBD |

| Rofecoxib | 0.42 | Not selective |

| PYZ3 (related compound) | 0.011 | Not selective |

The potency of the compound as a COX-II inhibitor is currently being evaluated against established standards like Rofecoxib and other derivatives .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammation markers in animal models. The mechanism involves the modulation of prostaglandin synthesis through COX inhibition.

Case Studies

- Study on Anti-inflammatory Potency : A recent study evaluated the anti-inflammatory effects of various hexahydroquinoline derivatives. The compound demonstrated a reduction in edema in rat paw models when administered at specific dosages.

- Biochemical Assays : Biochemical assays were conducted to assess binding affinity and efficacy against COX enzymes. The results indicated that the compound binds effectively to the active site of COX-II, which may explain its potent anti-inflammatory effects.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other hexahydroquinoline derivatives. Below is a comparison table:

| Compound Name | Key Features |

|---|---|

| 2-Phenoxyethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Similar structure with different substituents affecting biological activity |

| Hexahydroquinoline derivatives | Varying substituents that may influence their pharmacological profiles |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 2-phenoxyethyl hexahydroquinoline derivatives?

Methodological Answer: Synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) with β-keto esters to form enamine intermediates.

- Step 2 : Cyclization via Hantzsch reaction under acidic conditions (e.g., acetic acid) to construct the hexahydroquinoline core .

- Step 3 : Functionalization at the 4-position using thiophene derivatives (e.g., thiophen-2-yl magnesium bromide) in THF at 0–5°C .

Critical Parameters : - Temperature control during cyclization (60–80°C) to avoid side products.

- Use of anhydrous solvents (e.g., THF) for Grignard reactions to ensure high yields (>70%) .

Q. How to characterize the structural conformation of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 85.2° between thiophene and quinoline planes) .

- NMR spectroscopy :

- ¹H NMR : Thiophen-2-yl protons appear as a doublet at δ 6.85–7.10 ppm.

- ¹³C NMR : The 5-oxo group resonates at δ 195–200 ppm .

- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) confirm functional groups .

Q. What preliminary biological assays are suitable for screening its activity?

Methodological Answer:

- Antimicrobial screening : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli with 50–100 µg/mL concentrations .

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values compared to ascorbic acid) .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa) at 24–72 hour exposure .

Advanced Research Questions

Q. How to resolve contradictions in reported reaction yields for similar hexahydroquinoline derivatives?

Methodological Answer:

- Statistical Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, time, and pH .

- HPLC-PDA analysis : Quantify byproducts (e.g., dimerization products) to adjust stoichiometric ratios of reactants .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with cyclooxygenase-2 (COX-2) using the thiophene moiety as a hydrophobic anchor.

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- DFT calculations (Gaussian 16) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for SAR studies .

Q. How does the thiophene substituent influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : At low temperatures (–10°C), electrophilic substitution favors the α-position of thiophene due to lower activation energy. At higher temperatures (25°C), the β-position dominates due to steric effects .

- Hammett Analysis : Electron-donating groups (e.g., 3,4-dimethoxyphenyl) increase electron density at the thiophene ring, directing nitration to the 5-position .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.